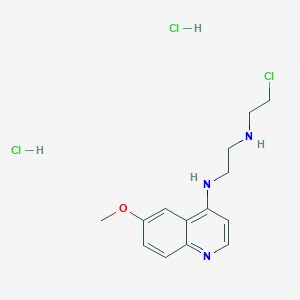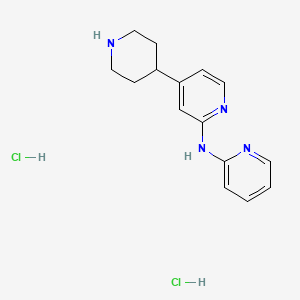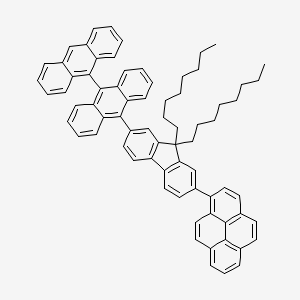
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dioctyl-9h-fluoren-2-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a pyrene core linked to a fluorenyl group and further extended with bianthracenyl and dioctyl substituents. The compound is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl and pyrene intermediates, which are then coupled through a series of reactions. Key steps include:
Suzuki Coupling Reaction: This reaction is used to couple the fluorenyl and pyrene intermediates. It involves the use of palladium catalysts and base in an inert atmosphere.
Bromination and Subsequent Coupling: The bianthracenyl group is introduced through bromination followed by coupling with the fluorenyl-pyrene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene has several scientific research applications:
Optoelectronics: Used in the development of OLEDs due to its excellent photophysical properties.
Material Science: Employed in the fabrication of organic semiconductors and photovoltaic cells.
Biological Studies: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Chemical Sensors: Utilized in the design of chemical sensors for detecting environmental pollutants.
Mecanismo De Acción
The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene involves its interaction with light and electronic states. The compound absorbs light and undergoes electronic transitions, which are crucial for its function in optoelectronic devices. The molecular targets include the electronic states of the aromatic rings, and the pathways involve energy transfer and charge transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
Uniqueness
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene is unique due to its specific combination of substituents, which confer distinct photophysical properties. The dioctyl groups enhance solubility and processability, making it more suitable for industrial applications compared to its dimethyl and dihexyl counterparts.
Propiedades
Fórmula molecular |
C73H66 |
|---|---|
Peso molecular |
943.3 g/mol |
Nombre IUPAC |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dioctylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C73H66/c1-3-5-7-9-11-21-44-73(45-22-12-10-8-6-4-2)66-47-54(56-40-36-51-35-34-49-26-23-27-50-37-43-65(56)70(51)68(49)50)38-41-59(66)60-42-39-55(48-67(60)73)69-61-30-17-19-32-63(61)72(64-33-20-18-31-62(64)69)71-57-28-15-13-24-52(57)46-53-25-14-16-29-58(53)71/h13-20,23-43,46-48H,3-12,21-22,44-45H2,1-2H3 |
Clave InChI |
JOLJDYOOUWTIQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
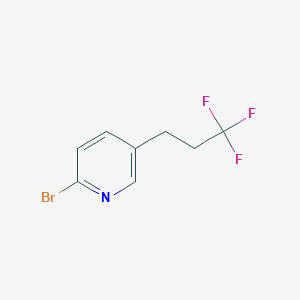
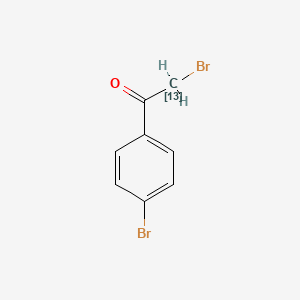
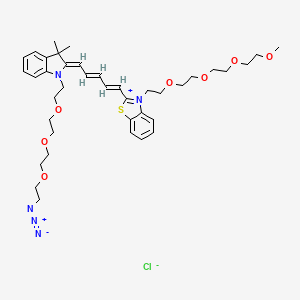
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)

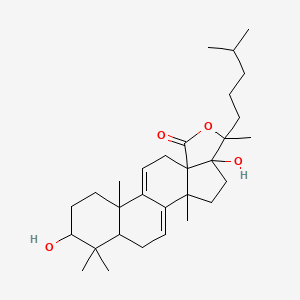
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)
